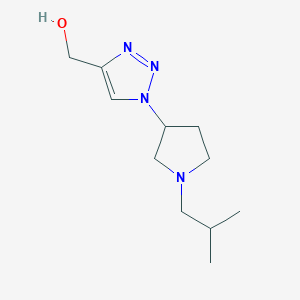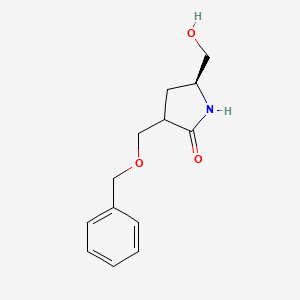![molecular formula C14H17IO B15277406 4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane](/img/structure/B15277406.png)
4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Iodomethyl)-1-phenyl-2-oxabicyclo[222]octane is a bicyclic organic compound featuring an iodomethyl group and a phenyl ring attached to an oxabicyclo[222]octane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method ensures the incorporation of the iodomethyl group into the bicyclic structure. The reaction conditions are generally mild, making the process efficient and environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Cycloaddition: The bicyclic structure allows for cycloaddition reactions, forming new ring systems.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodomethyl group.
Aplicaciones Científicas De Investigación
4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It can be utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which 4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane exerts its effects involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the phenyl ring and bicyclic core provide structural stability and influence the compound’s reactivity. The pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: A structurally similar compound with different substituents.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring system.
Cubane: A cubic-shaped molecule with unique properties.
Uniqueness
4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane is unique due to its combination of an iodomethyl group, a phenyl ring, and an oxabicyclo[2.2.2]octane core. This combination imparts specific reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H17IO |
|---|---|
Peso molecular |
328.19 g/mol |
Nombre IUPAC |
4-(iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H17IO/c15-10-13-6-8-14(9-7-13,16-11-13)12-4-2-1-3-5-12/h1-5H,6-11H2 |
Clave InChI |
WRRBOVHWKYEWPD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(CO2)CI)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


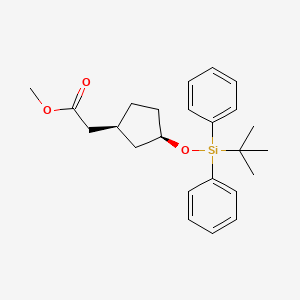
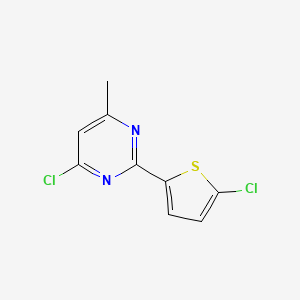
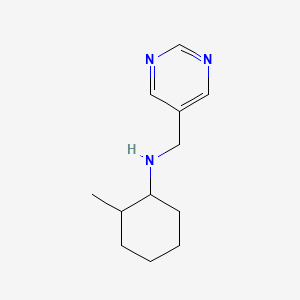
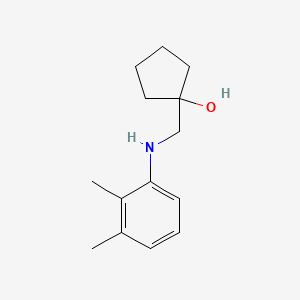
![Benzyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15277349.png)


![tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B15277356.png)
![6,6-Dimethylspiro[3.3]heptan-2-amine](/img/structure/B15277378.png)

![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B15277397.png)
